(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
is a complex organic molecule. It contains several functional groups, including a pyrazole ring, a piperazine ring, an isoxazole ring, and a furan ring .
Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS . The exact structure would depend on the specific synthesis process and the starting materials used.Chemical Reactions Analysis
The compound may undergo various chemical reactions, depending on the conditions. For example, it could undergo intermolecular cyclization via the reaction of the OH group of the pyrazolone ring and a fluorine atom of an adjacent phenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, its melting point can be determined using differential scanning calorimetry . Its solubility, stability, and other properties would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have focused on the synthesis and characterization of new pyrazole and isoxazole derivatives as potential antibacterial and antifungal agents. The novel 1,5-disubstituted pyrazole and isoxazole derivatives exhibit good antibacterial and antifungal activity, showcasing the compound's versatility in drug design and development for combating microbial infections (Sanjeeva, Narendra, & Venkata, 2022).
Antimicrobial and Antifungal Applications
Further research into the antimicrobial and antifungal properties of these compounds has revealed promising results. Compounds synthesized from the base structure have shown effectiveness against various strains of bacteria and fungi, indicating potential applications in developing new antimicrobial and antifungal agents. The specific activities against pathogens like S. aureus, E. coli, and C. albicans suggest a broad spectrum of action that could lead to new therapeutic options for infectious diseases (Sanjeeva, Narendra, & Venkata, 2022).
Molecular Docking and Biological Evaluation
The compound's structural framework has facilitated the exploration of its interaction with biological targets through molecular docking studies. These studies aim to predict the compound's affinity towards specific receptors or enzymes, offering insights into its mechanism of action and potential therapeutic applications. Molecular docking results, combined with in vivo and in vitro biological evaluations, have helped identify compounds with significant anti-inflammatory and antibacterial activity, highlighting the compound's potential in drug discovery and development (Ravula, Babu, Manich, Rika, Chary, & Ra, 2016).
Anticancer and Antiviral Activities
Recent studies have also ventured into the compound's anticancer and antiviral potential. Novel derivatives have been synthesized and evaluated for their activity against various cancer cell lines and viruses, with some compounds showing promising results. These findings indicate the potential for developing new anticancer and antiviral therapies based on this compound's structure (Jilloju, Persoons, Kurapati, Schols, de Jonghe, Daelemans, & Vedula, 2021).
Eigenschaften
IUPAC Name |
[4-(3,5-dimethyl-1-phenylpyrazol-4-yl)piperazin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-16-22(17(2)28(24-16)18-7-4-3-5-8-18)26-10-12-27(13-11-26)23(29)19-15-21(31-25-19)20-9-6-14-30-20/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRIRRGEZWYWRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.